

Technical Guide: Physicochemical Properties of Fluorinated Anilines

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-4-fluoroaniline

Cat. No.: B2580475

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a summary of the key physicochemical properties of a specific fluorinated aniline derivative. While the initial request specified "**2-(Difluoromethoxy)-4-fluoroaniline**," an extensive search of chemical databases did not yield data for this specific isomer. However, detailed information is available for the closely related isomer, 4-(Difluoromethoxy)-2-fluoroaniline. This document focuses on the available data for this compound, which is a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The following table summarizes the key quantitative data for 4-(Difluoromethoxy)-2-fluoroaniline.

Property	Value	Source
Molecular Formula	C ₇ H ₆ F ₃ NO	[1]
Molecular Weight	177.12 g/mol	[1]
CAS Number	1003865-65-3	[1] [2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-(Difluoromethoxy)-2-fluoroaniline are typically proprietary to the manufacturing entity. However, this section outlines standard methodologies that would be employed for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the chemical structure and purity of the compound.
- Methodology:
 - A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - The chemical shifts, coupling constants, and integration values are analyzed to confirm the positions of the hydrogen, carbon, and fluorine atoms on the aniline ring and the difluoromethoxy group.

2. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Methodology:
 - A dilute solution of the sample is introduced into the mass spectrometer.
 - Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
 - The resulting mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity.

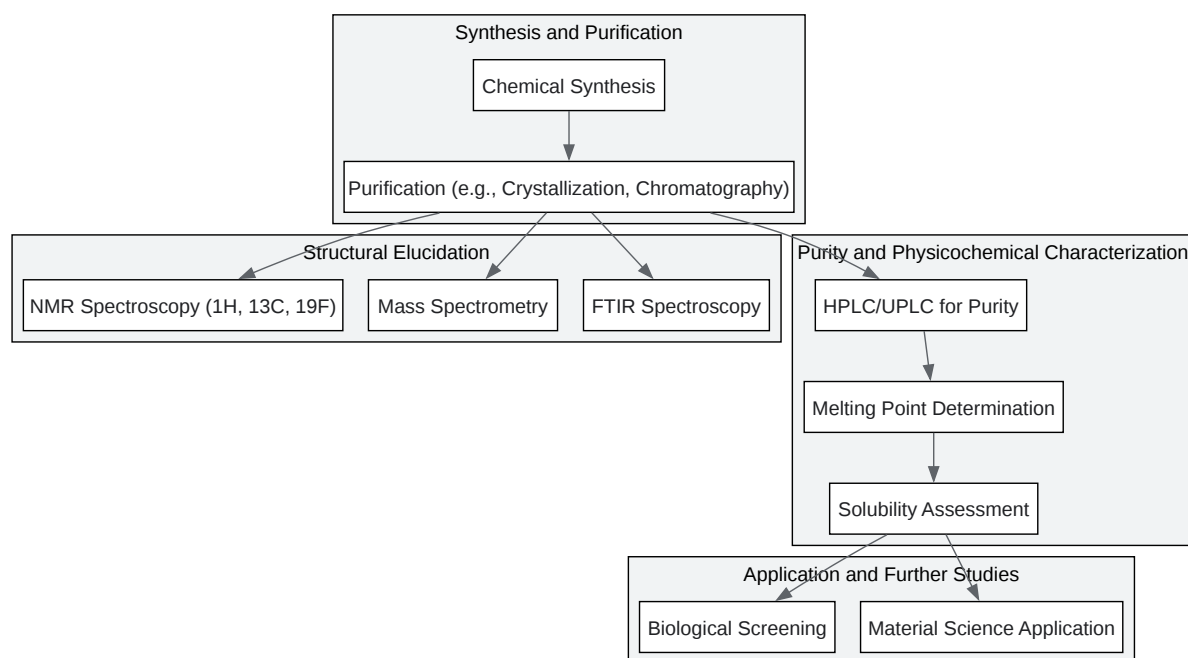
3. High-Performance Liquid Chromatography (HPLC):

- Objective: To determine the purity of the compound.

- Methodology:
 - A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water).
 - The solution is injected into an HPLC system equipped with a suitable column (e.g., C18).
 - A gradient or isocratic elution method is used to separate the compound from any impurities.
 - The purity is determined by the peak area of the main compound relative to the total peak area detected by a UV detector.

Conceptual Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a novel or synthesized chemical compound like 4-(Difluoromethoxy)-2-fluoroaniline.



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A conceptual workflow for the synthesis, characterization, and application of a chemical compound.

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References

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